(3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-((R)-(-)-Mandelic acid ester
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound encompasses a complex arrangement of functional groups arranged around a five-carbon glutaric acid backbone. The compound possesses the molecular formula C₁₉H₂₈O₇Si with a molecular weight of 396.51 g/mol, establishing it as a medium-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature identifies this structure as 3-[tert-butyl(dimethyl)silyl]oxy-5-[carboxy(phenyl)methoxy]-5-oxopentanoic acid, reflecting the systematic arrangement of substituents along the pentanedioic acid framework.
The stereochemical configuration centers on two distinct chiral centers that define the absolute configuration of the molecule. The primary chiral center resides at the C-3 position of the glutaric acid backbone, where the (R)-configuration is established through the specific spatial arrangement of the tert-butyldimethylsilyloxy group. This silyl ether functionality serves as a protecting group, maintaining the stereochemical integrity of the hydroxyl-bearing carbon while providing steric bulk that influences molecular conformation. The secondary chiral center emerges from the mandelic acid ester moiety, which contributes an (R)-(-)-configuration through the phenyl-bearing carbon adjacent to the carboxyl group. This dual stereochemical control creates a diastereomeric relationship between the two chiral centers, establishing the overall three-dimensional molecular framework.
Table 1: Fundamental Molecular Properties
The tert-butyldimethylsilyl protecting group demonstrates characteristic silicon-oxygen bond lengths and angles that influence the overall molecular geometry. Silicon-based protective groups exhibit bond lengths of approximately 1.88 Å for Si-O bonds and 1.46 Å for Si-C bonds, creating a tetrahedral geometry around the silicon center. The bulky nature of the tert-butyl substituent introduces significant steric hindrance, forcing the molecule to adopt specific conformational preferences that minimize unfavorable interactions. This steric influence extends beyond the immediate vicinity of the silicon center, affecting the conformation of the entire glutaric acid backbone and influencing intermolecular interactions.
The mandelic acid ester portion contributes additional structural complexity through its aromatic phenyl ring and carboxylic acid functionality. The phenyl group adopts a planar configuration that can participate in π-π stacking interactions with other aromatic systems, while the carboxylic acid group provides hydrogen bonding capabilities. The ester linkage connecting the mandelic acid to the glutaric acid backbone creates a flexible hinge point that allows for rotational freedom around the C-O-C=O dihedral angle. This rotational flexibility becomes critically important in determining the overall three-dimensional shape of the molecule and its ability to interact with biological targets or synthetic reagents.
Computational Modeling of Three-Dimensional Conformation
Computational modeling studies utilizing density functional theory methods have provided detailed insights into the three-dimensional conformational preferences of silyl-protected glutaric acid derivatives. The B3LYP functional with 6-311+G(d,p) basis set has emerged as a reliable computational approach for investigating the conformational landscape of molecules containing both silicon-based protecting groups and carboxylic acid functionalities. These calculations reveal that the this compound molecule exhibits multiple low-energy conformational states that differ primarily in the orientation of the flexible ester linkage and the rotational position of the phenyl ring.
The glutaric acid backbone demonstrates a preference for extended conformations that minimize 1,3-diaxial interactions between substituents. The presence of the bulky tert-butyldimethylsilyl group at the C-3 position creates significant steric constraints that favor conformations where this protecting group adopts a pseudo-equatorial orientation. Computational analysis indicates that the most stable conformations exhibit dihedral angles around the C2-C3-O-Si bond that position the silyl group away from the carboxylic acid functionalities. This conformational preference reduces steric clashes while maintaining optimal orbital overlap for the Si-O bond.
Table 2: Computational Conformational Analysis Parameters
The mandelic acid ester moiety exhibits rotational flexibility around multiple bonds, creating a complex conformational manifold. Density functional theory calculations reveal that the phenyl ring can adopt various orientations relative to the ester carbonyl group, with energy differences typically ranging from 0 to 6 kcal/mol depending on the specific dihedral angle. The most stable conformations generally position the phenyl ring in orientations that minimize steric interactions with the glutaric acid backbone while maximizing favorable electronic interactions. Solvent effects, modeled using polarizable continuum model calculations, demonstrate that polar solvents tend to stabilize conformations where the carboxylic acid groups are more exposed to the solvent environment.
The silicon-containing portion of the molecule exhibits restricted conformational flexibility due to the tetrahedral geometry around the silicon center and the steric bulk of the tert-butyl group. Computational analysis indicates that the Si-O-C3-C2 dihedral angle is constrained to a relatively narrow range of values, typically between 60° and 180°, depending on the specific conformation of the glutaric acid backbone. This conformational restriction has important implications for the reactivity of the molecule, as it limits the accessibility of the protected hydroxyl group and influences the approach of reagents during synthetic transformations.
Temperature-dependent conformational analysis reveals that at ambient conditions, the molecule exists as a dynamic ensemble of conformers interconverting on the picosecond to nanosecond timescale. The barriers for conformational interconversion typically range from 2 to 8 kcal/mol, indicating that most conformational changes occur rapidly under normal synthetic conditions. However, certain conformational transitions involving rotation around sterically hindered bonds may require higher activation energies, potentially leading to kinetic trapping of specific conformers under certain reaction conditions.
Comparative Analysis with Related Silyl-Protected Glutarate Derivatives
Comparative structural analysis with related silyl-protected glutarate derivatives reveals systematic trends in molecular conformation and reactivity that depend on the specific nature of the silyl protecting group and the substitution pattern of the glutaric acid backbone. The tert-butyldimethylsilyl group represents one of several silicon-based protecting groups commonly employed in organic synthesis, each exhibiting distinct steric and electronic properties that influence molecular structure. Trimethylsilyl, triethylsilyl, triisopropylsilyl, and tert-butyldiphenylsilyl groups provide alternative protecting group options with varying degrees of steric bulk and hydrolytic stability.
Studies of 3-substituted glutaric acid derivatives protected with different silyl groups demonstrate that increasing steric bulk around the silicon center leads to more pronounced conformational restrictions. The tert-butyldimethylsilyl group occupies an intermediate position in this steric hierarchy, providing substantial protection against hydrolysis while maintaining reasonable synthetic accessibility. Comparative analysis shows that molecules bearing trimethylsilyl protection exhibit greater conformational flexibility but reduced stability under acidic conditions, while tert-butyldiphenylsilyl-protected derivatives demonstrate enhanced stability but significantly increased steric hindrance.
Table 3: Comparative Analysis of Silyl-Protected Glutarate Derivatives
The influence of silyl protecting groups on glycosylation reactivity has been extensively studied and provides valuable insights into the behavior of silyl-protected glutarate derivatives. Research demonstrates that silyl-protected carbohydrate donors exhibit enhanced reactivity compared to their acetylated or benzylated counterparts, with reactivity increases of 20-40 fold observed in some cases. This enhanced reactivity stems from the reduced electron-withdrawing character of silyl groups compared to acyl protecting groups, combined with conformational effects that position reactive sites in more accessible orientations. Similar reactivity enhancements are expected for silyl-protected glutarate derivatives, particularly in reactions involving the protected hydroxyl group or adjacent carboxylic acid functionalities.
Enantioselectivity studies of enzyme-catalyzed reactions with silyl-protected glutarate derivatives reveal that the choice of protecting group can significantly influence stereochemical outcomes. Research on Candida antarctica lipase B-catalyzed reactions with (R)-3-tert-butyldimethylsilyloxy glutaric acid derivatives demonstrates that the bulky silyl protecting group creates a chiral environment that enhances enantioselectivity. Comparative studies with alternative protecting groups show that tert-butyldimethylsilyl protection provides optimal balance between steric differentiation and substrate accessibility, leading to enantiomeric excess values exceeding 98% under optimized conditions.
The mandelic acid ester moiety provides additional stereochemical control through its role as a chiral auxiliary. Comparative analysis with other chiral auxiliaries, including menthyl esters, camphor-derived auxiliaries, and oxazolidinone-based systems, demonstrates that mandelic acid esters offer unique advantages in terms of synthetic accessibility and stereochemical reliability. The aromatic phenyl ring of the mandelic acid unit provides opportunities for π-π stacking interactions that can influence diastereoselectivity in subsequent synthetic transformations. Furthermore, the carboxylic acid functionality of the mandelic acid ester enables straightforward removal of the auxiliary under mild basic conditions, facilitating product isolation and purification.
Synthetic applications of related silyl-protected glutarate derivatives in pharmaceutical intermediate synthesis highlight the versatility and utility of this structural motif. The (3R)-3-(tert-butyldimethylsilyloxy)glutaric acid framework serves as a key intermediate in the synthesis of several statin medications, including rosuvastatin, atorvastatin, and pitavastatin. Comparative analysis of synthetic routes to these pharmaceuticals reveals that the silyl-protected glutarate intermediate provides superior stereochemical control and improved yields compared to alternative synthetic approaches. The ability to selectively functionalize the terminal carboxylic acid groups while maintaining protection of the central hydroxyl functionality enables convergent synthetic strategies that minimize the number of synthetic steps and improve overall efficiency.
Properties
CAS No. |
131466-61-0 |
|---|---|
Molecular Formula |
C19H28O7Si |
Molecular Weight |
396.50692 |
Origin of Product |
United States |
Preparation Methods
Enzymatic Hydrolysis
Novozym 435 (Candida antarctica lipase B) is used in phosphate buffer (pH 8.5–9.0) at 50–55°C to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-configured monoacid. Mutagenesis studies on the lipase, such as the T221N mutant reported in RSC Advances (2017), enhance enantioselectivity, achieving enantiomeric excess (ee) >99%. For instance, hydrolysis of the methyl ester (27.5 g) with Novozym 435 for 8–10 hours yields 92% of the (R)-acid.
Base-Catalyzed Hydrolysis
Alternatively, lithium hydroxide (1N) in methanol/water (1:1) at 40–45°C hydrolyzes the ester with 86.5% yield, though with lower stereocontrol (ee ~85%) compared to enzymatic methods.
Esterification with (R)-(-)-Mandelic Acid
The final step involves esterifying the glutaric acid’s 1-carboxyl group with (R)-(-)-mandelic acid. Drawing from US2884426A, mandelic acid derivatives are reacted with the monoacid under Steglich esterification conditions:
-
Activation : The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Coupling : (R)-(-)-Mandelic acid (1.1 equiv) is added, and the reaction proceeds at 25°C for 12 hours.
-
Workup : The product is purified via silica gel chromatography, yielding 78–82% of the target ester.
Optimization and Yield Improvements
Solvent and Temperature Effects
Catalytic Efficiency
Mutant lipases (e.g., T221N) reduce reaction times from 48 hours to 12 hours while maintaining >99% ee.
Data Tables
Table 1. Comparative Analysis of Hydrolysis Methods
| Parameter | Enzymatic Hydrolysis | Base-Catalyzed Hydrolysis |
|---|---|---|
| Catalyst | Novozym 435 | LiOH/NaOH |
| Temperature (°C) | 50–55 | 40–45 |
| Time (h) | 8–10 | 1–2 |
| Yield (%) | 92 | 86.5 |
| ee (%) | >99 | 85 |
Table 2. Esterification Conditions and Outcomes
| Parameter | Value |
|---|---|
| Coupling Agent | DCC/DMAP |
| Solvent | Dichloromethane |
| Temperature (°C) | 25 |
| Time (h) | 12 |
| Yield (%) | 82 |
| Purity (%) | 98 |
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-(®-(-)-Mandelic acid ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent. Its structural components can be utilized to design novel therapeutics that target specific cancer pathways. The incorporation of mandelic acid derivatives has shown promise in enhancing the biological activity of various compounds, particularly against tumor cell lines.
Synthesis of Bioactive Compounds
Research indicates that (3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-((R)-(-)-Mandelic acid ester can serve as a precursor in the synthesis of bioactive molecules. For instance, derivatives of mandelic acid linked to thiazolidin-4-one structures exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties .
Drug Development
The compound's unique functional groups allow for modifications that can enhance solubility and bioavailability, critical factors in drug formulation. Studies have demonstrated that modifying the silyl group can improve the pharmacokinetic properties of drug candidates derived from this compound .
Case Study 1: Antitumor Activity
In a study exploring the synthesis and antitumor activities of mandelic acid derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against various human tumor cell lines, showing promising inhibitory effects that suggest their potential as anticancer agents .
Case Study 2: Synthesis Pathways
A detailed investigation into synthetic routes for creating derivatives of mandelic acid highlighted the utility of this compound as an intermediate. The study outlined methods for optimizing yields and purities of the final products, emphasizing the compound's role in facilitating efficient synthesis .
Mechanism of Action
The mechanism of action of (3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-(®-(-)-Mandelic acid ester involves its interaction with specific molecular targets and pathways. The ester linkage and protected hydroxyl groups allow it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The TBDMS group provides stability and selectivity in these interactions .
Comparison with Similar Compounds
Structural Analogs with Varied Ester Groups
The mandelic acid ester group distinguishes the target compound from analogs like (R)-O-Acetylmandelic acid (). Substitutions in the ester group (e.g., acetyl vs. TBDMS) significantly influence physicochemical properties:
Key Findings :
- The TBDMS group in the target compound increases lipophilicity (higher logP) compared to acetyl or pivaloyl esters, enhancing membrane permeability in drug delivery .
- The (R)-mandelic acid ester contributes to superior crystallinity, as seen in its higher melting point relative to (R)-O-Acetylmandelic acid .
Enantiomeric Forms and Pharmacological Relevance
Racemic mixtures of mandelic acid derivatives, such as Hydroxyphenylacetic Acid (Mandelic Acid) (), exhibit reduced bioactivity compared to enantiomerically pure forms. For example:
- (R)-(-)-Mandelic acid is a key intermediate in synthesizing antibiotics and antivirals, whereas its (S)-enantiomer is pharmacologically inert .
- The target compound’s >99% enantiomeric excess (ee) ensures minimal off-target effects in pharmaceutical applications, contrasting with racemic mixtures used in less critical industrial processes .
Solid-State Behavior and Hydrogen Bonding
Crystallographic studies () reveal that mandelic acid esters adopt distinct hydrogen-bonding motifs:
- The target compound’s carboxylic acid and ester groups likely form one-dimensional intermolecular chains , similar to (S,E)-2-[2-(3-Methoxy-3-oxoprop-1-en-1-yl)-4-(trifluoromethyl)phenyl]-2-(pivaloyloxy)acetic acid .
- In contrast, (2S)-[(2S)-2-hydroxy-2-phenylethanoyloxy]phenylacetic acid forms cross-linked hydrogen bonds, reducing its solubility .
Q & A
Basic Question: How can researchers optimize the synthesis of the tert-butyldimethylsilyloxy (TBS) intermediate in this compound?
Methodological Answer:
The TBS-protected intermediate is critical for stereochemical control. Key steps include:
- Silylation Conditions : Use tert-butyldimethylsilyl chloride (TBSCl) with imidazole in anhydrous DMF or dichloromethane under inert atmosphere to prevent hydrolysis .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) or HPLC (C18 column, acetonitrile/water gradient).
- Purification : Employ flash chromatography (silica gel, hexane:ethyl acetate 10:1 → 4:1) to isolate the TBS-protected intermediate. Contamination by desilylated byproducts can be minimized by rigorous anhydrous conditions .
Advanced Question: What analytical strategies resolve stereochemical ambiguities in the mandelic acid ester moiety?
Methodological Answer:
Chiral HPLC and NMR spectroscopy are essential:
- Chiral HPLC : Use a Chiralpak IA or IB column with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention times for (R)- and (S)-mandelic acid esters differ by >2 minutes under these conditions .
- NMR Analysis : The (R)-configuration of the mandelic acid ester can be confirmed via -NMR coupling constants ( for the α-proton) and NOESY correlations between the ester carbonyl and aromatic protons .
- Racemization Risk : Monitor for epimerization during esterification by comparing enantiomeric excess (ee) pre- and post-synthesis using polarimetry ([α] = -35° to -40° for pure (R)-enantiomer) .
Basic Question: How to mitigate hydrolysis of the TBS protecting group during downstream reactions?
Methodological Answer:
Hydrolysis is pH- and solvent-dependent:
- Avoid Protic Solvents : Use THF or dichloromethane instead of methanol or water for reactions post-silylation.
- Acidic/Basic Conditions : Limit exposure to trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) to <1 hour at 0–5°C during deprotection .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess TBS group integrity via -NMR or LC-MS .
Advanced Question: How to address co-elution of stereoisomers in chromatographic analysis?
Methodological Answer:
Co-elution issues arise from minor structural differences:
- Gradient Optimization : Adjust acetonitrile/water gradients (e.g., 20% → 80% over 30 minutes) to separate epimers. For example, (3R)- and (3S)-isomers may require a 0.1% formic acid additive to enhance resolution .
- Hyphenated Techniques : Combine LC-MS/MS with ion mobility spectrometry (IMS) to differentiate isomers based on collision cross-section (CCS) values .
- Reference Standards : Use pharmacopeial impurity standards (e.g., (2R)-Hydroxyphenylacetic Acid, CAS 611-71-2) for spiking experiments to confirm retention times .
Advanced Question: What mechanistic insights explain unexpected esterification yields?
Methodological Answer:
Yield discrepancies often stem from competing pathways:
- Kinetic vs. Thermodynamic Control : At low temperatures (-20°C), the (R)-ester dominates due to steric hindrance favoring the less crowded transition state. At higher temperatures (25°C), equilibration may favor the (S)-form .
- Catalyst Selection : Scandium triflate or DMAP (4-dimethylaminopyridine) improves esterification efficiency by activating the carboxyl group. Yields drop below 70% without these catalysts .
- Side Reactions : Monitor for transesterification (via GC-MS) or silyl migration (via -NMR) in polar aprotic solvents .
Basic Question: How to validate the purity of the final compound for pharmacological studies?
Methodological Answer:
Multi-tiered analytical validation is required:
- HPLC-DAD : Purity ≥98% confirmed using a C18 column (250 × 4.6 mm, 5 µm) with UV detection at 254 nm.
- Elemental Analysis : Carbon and hydrogen content should align with theoretical values (±0.4% tolerance) .
- Residual Solvents : Perform GC headspace analysis to ensure DMF, THF, or dichloromethane levels are <ICH Q3C limits (e.g., DMF <880 ppm) .
Advanced Question: How to reconcile conflicting data on the compound’s stability in aqueous buffers?
Methodological Answer:
Contradictions arise from buffer composition and pH:
- pH-Dependent Degradation : At pH >7.0, the TBS group hydrolyzes rapidly (t <1 hour), while at pH 4.0–6.0, stability exceeds 48 hours. Use phosphate or citrate buffers for in vitro studies .
- Ionic Strength Effects : High NaCl concentrations (>0.5 M) accelerate ester hydrolysis. Pre-formulate with cyclodextrins or liposomes to enhance stability .
- Data Normalization : Compare degradation rates using standardized conditions (e.g., 37°C, pH 7.4 PBS) across studies .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Refer to SDS guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How to design a stability-indicating method for forced degradation studies?
Methodological Answer:
Forced degradation under ICH Q1A(R2) guidelines:
- Stress Conditions : Expose to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), 3% HO (oxidative), and UV light (254 nm, photolytic).
- Method Development : Use a gradient HPLC method (C18 column, 0.1% formic acid in water/acetonitrile) to resolve degradation products. Validate specificity via mass fragmentation patterns (LC-QTOF-MS) .
- Peak Purity : Confirm using photodiode array (PDA) spectral matching (similarity index >995) .
Advanced Question: What computational tools predict the compound’s reactivity in catalytic systems?
Methodological Answer:
Leverage DFT and molecular docking:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model esterification transition states and identify rate-limiting steps .
- Docking Studies : Predict binding affinities to enzymes (e.g., lipases) using AutoDock Vina. Focus on hydrogen-bonding interactions between the TBS group and catalytic triads .
- Machine Learning : Train models on existing silyl ether stability data to predict hydrolysis rates under novel conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
